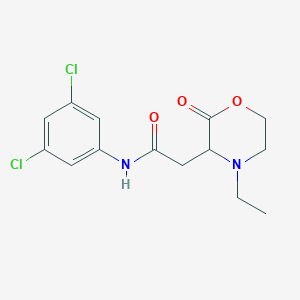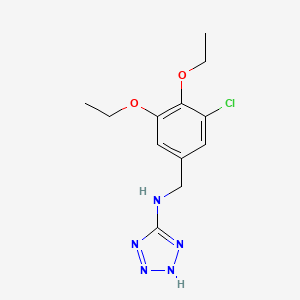![molecular formula C12H16ClNO2S B4427429 1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)
1-[(4-chlorobenzyl)sulfonyl]piperidine
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]piperidine, also known as CBPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of sulfonyl-containing compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]piperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. In particular, this compound has been shown to inhibit the activity of human carbonic anhydrase II, which is an enzyme that plays a crucial role in various physiological processes, such as acid-base regulation and ion transport. This compound may also interact with other proteins or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, such as antitumor, antiviral, and anti-inflammatory activities. In particular, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus. In addition, this compound has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-[(4-chlorobenzyl)sulfonyl]piperidine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility in various reactions. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and disposal. In addition, this compound may not be suitable for certain reactions or applications due to its specific chemical properties.
Future Directions
There are several future directions for the research and development of 1-[(4-chlorobenzyl)sulfonyl]piperidine. One direction is to further investigate its potential applications in medicinal chemistry, such as the development of new anticancer or antiviral agents. Another direction is to explore its potential applications in material science, such as the synthesis of new porous materials or catalysts. In addition, further studies are needed to understand the mechanism of action of this compound and its interactions with other proteins or receptors in the body. Finally, the potential toxicity and environmental impact of this compound should be carefully evaluated and addressed in future research.
Scientific Research Applications
1-[(4-chlorobenzyl)sulfonyl]piperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to possess antitumor, antiviral, and anti-inflammatory activities. It has also been used as a precursor for the synthesis of other biologically active compounds, such as CBPQ and CBPA. In organic synthesis, this compound has been used as a reagent for the synthesis of sulfonamides, sulfones, and other sulfonyl-containing compounds. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks and other porous materials.
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-12-6-4-11(5-7-12)10-17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPHUNLHRCPMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427349.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4427362.png)
![9-(3,5-difluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4427373.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4427381.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427396.png)
![N-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4427400.png)

![1-[(4-bromobenzyl)sulfonyl]azepane](/img/structure/B4427414.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427434.png)

